molecular formula C59H110N6NaO20P B609036 Mifamurtide sodium hydrate CAS No. 838853-48-8

Mifamurtide sodium hydrate

Cat. No.: B609036
CAS No.: 838853-48-8
M. Wt: 1277.5 g/mol
InChI Key: NGIYLSFJGRLEMI-MHTUOZSYSA-M
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Description

Mifamurtide sodium hydrate is a synthetic derivative of muramyl dipeptide, a component found in the cell walls of Mycobacterium species. It is primarily used as an immunomodulator with antitumor activity, particularly in the treatment of high-grade, resectable, non-metastatic osteosarcoma following surgical resection .

Preparation Methods

Synthetic Routes and Reaction Conditions

Mifamurtide sodium hydrate is synthesized using solid-phase synthesis principles. The process involves the sequential addition of amino acids to a resin-bound peptide chain, followed by cleavage from the resin and purification. The final product is obtained with a purity of over 99% .

Industrial Production Methods

Industrial production of this compound involves large-scale solid-phase peptide synthesis, followed by extensive purification steps to ensure high purity and consistency. The process is optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Mifamurtide sodium hydrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substitution reactions can occur at specific sites on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and yield.

Major Products Formed

Scientific Research Applications

Mifamurtide sodium hydrate has a wide range of scientific research applications:

Mechanism of Action

Mifamurtide sodium hydrate exerts its effects by activating macrophages and monocytes. It binds to nucleotide-binding and oligomerization domain-like receptors and toll-like receptors on these immune cells, leading to the production of proinflammatory cytokines. This activation enhances the bactericidal and tumoricidal activities of the immune system, contributing to its antitumor effects .

Comparison with Similar Compounds

Similar Compounds

    Muramyl dipeptide: The natural precursor of mifamurtide sodium hydrate, with similar immunostimulatory effects but a shorter half-life.

    Lipopolysaccharides: Components of bacterial cell walls that also activate immune responses but with higher pyrogenicity.

Uniqueness

This compound is unique due to its synthetic origin, longer half-life, and reduced pyrogenicity compared to natural muramyl dipeptide. Its liposomal formulation further enhances its tumoricidal effects and safety profile .

Properties

CAS No.

838853-48-8

Molecular Formula

C59H110N6NaO20P

Molecular Weight

1277.5 g/mol

IUPAC Name

sodium;2-[[(2S)-2-[[(4R)-4-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]propanoyl]amino]ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate;hydrate

InChI

InChI=1S/C59H109N6O19P.Na.H2O/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-52(71)80-41-47(84-53(72)34-32-30-28-26-24-22-20-18-16-14-12-10-8-2)42-82-85(78,79)81-38-37-61-57(75)43(3)62-51(70)36-35-48(56(60)74)65-58(76)44(4)63-59(77)45(5)83-55(54(73)50(69)40-67)49(39-66)64-46(6)68;;/h39,43-45,47-50,54-55,67,69,73H,7-38,40-42H2,1-6H3,(H2,60,74)(H,61,75)(H,62,70)(H,63,77)(H,64,68)(H,65,76)(H,78,79);;1H2/q;+1;/p-1/t43-,44-,45+,47+,48+,49-,50+,54+,55+;;/m0../s1

InChI Key

NGIYLSFJGRLEMI-MHTUOZSYSA-M

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)[C@H](C)NC(=O)CC[C@H](C(=O)N)NC(=O)[C@H](C)NC(=O)[C@@H](C)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O)OC(=O)CCCCCCCCCCCCCCC.O.[Na+]

SMILES

C[C@@H](C(NC([C@H](NC([C@H](C)N)=O)CCC(N)=O)=O)=O)N(C(C(O[C@H]1[C@@H]([C@H](O[C@@H]([C@@H]1NC(C)=O)O)CO)O)C)=O)CCOP(OC[C@H](OC(CCCCCCCCCCCCCCC)=O)COC(CCCCCCCCCCCCCCC)=O)([O-])=O.[H]O[H].[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)C(C)NC(=O)CCC(C(=O)N)NC(=O)C(C)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(CO)O)O)OC(=O)CCCCCCCCCCCCCCC.O.[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Mifamurtide;  Muramyl tripeptide;  L-MTP-PE; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Mifamurtide sodium hydrate
Reactant of Route 5
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Reactant of Route 6
Mifamurtide sodium hydrate

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